Introduction: The Strategic Value of Polyfunctional Scaffolds
Introduction: The Strategic Value of Polyfunctional Scaffolds
An In-depth Technical Guide to 2-Bromo-4-(difluoromethyl)-1-iodobenzene: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical development, the efficient construction of complex molecular architectures is paramount. Poly-halogenated aromatic compounds serve as exceptionally versatile synthons, offering multiple, orthogonally reactive sites for the strategic assembly of drug candidates. This guide focuses on 2-Bromo-4-(difluoromethyl)-1-iodobenzene (CAS No. 1261642-33-4), a key intermediate whose unique combination of a differentially reactive bromo- and iodo-substituent, along with the medicinally significant difluoromethyl group, positions it as a powerful tool for lead optimization and the synthesis of novel chemical entities.
This document provides an in-depth exploration of its synthesis, physicochemical properties, and reactivity, with a particular focus on its applications in cross-coupling reactions. It is designed to serve as a practical resource for scientists engaged in synthetic and medicinal chemistry, offering not just protocols, but the rationale behind them.
Physicochemical and Structural Data
A clear understanding of a compound's fundamental properties is the bedrock of its effective application. The key data for 2-Bromo-4-(difluoromethyl)-1-iodobenzene are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1261642-33-4 | [1] |
| Molecular Formula | C₇H₄BrF₂I | [2] |
| Molecular Weight | 332.91 g/mol | [2] |
| Physical Form | Solid or Low-Melting Solid | |
| Purity | Typically ≥95% | |
| Storage Temperature | Ambient Temperature | |
| InChI Key | VLLBUFHDSYSDBQ-UHFFFAOYSA-N |
The Difluoromethyl Group: A "Magic" Moiety in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy for enhancing pharmacological profiles. The difluoromethyl (CF₂H) group, in particular, has gained significant attention as a bioisosteric replacement for common functional groups like hydroxyl (-OH), thiol (-SH), and amine (-NH₂) moieties.[3][4] Its unique electronic properties offer a compelling blend of features that can be leveraged to overcome common drug development hurdles.
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Lipophilic Hydrogen Bond Donor: Unlike the trifluoromethyl (-CF₃) group, the CF₂H group possesses an acidic proton capable of forming weak hydrogen bonds. This allows it to mimic the hydrogen-bond donating capacity of a hydroxyl or amine group, potentially preserving or enhancing target binding affinity while increasing lipophilicity.[3][5]
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Metabolic Stability: The strong carbon-fluorine bonds in the CF₂H group block common sites of oxidative metabolism. Replacing a metabolically labile group (like a benzylic alcohol) with a difluoromethyl group can significantly extend a compound's half-life and improve its oral bioavailability.[4][5]
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Modulation of Physicochemical Properties: The CF₂H group enhances membrane permeability and can fine-tune molecular conformation and pKa, providing medicinal chemists with a powerful tool for multiparameter optimization.[4]
Synthetic Strategy: A Plausible Route
This multi-step process leverages common, scalable reactions, making it suitable for producing the quantities required for research and development. The key transformation is the diazotization of the aniline followed by displacement with iodide, a reliable method for introducing iodine onto an aromatic ring.
Chemical Reactivity: The Power of Sequential Cross-Coupling
The synthetic utility of 2-bromo-4-(difluoromethyl)-1-iodobenzene lies in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more labile and undergoes oxidative addition to the palladium(0) catalyst much more readily than the C-Br bond.[7][8] This chemoselectivity is the cornerstone of its application, enabling a modular, sequential approach to building complex molecules.
One can first perform a coupling reaction at the iodo position under conditions mild enough to leave the bromo position untouched. The resulting product can then be subjected to a second, distinct coupling reaction at the now-activated bromo position.[8]
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol describes the selective coupling of an arylboronic acid at the iodo- position of the substrate.
Objective: To synthesize 2-bromo-4-(difluoromethyl)-1-phenylbenzene.
Materials:
-
2-Bromo-4-(difluoromethyl)-1-iodobenzene (1.0 equiv)
-
Phenylboronic Acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and Water (4:1 v/v)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-4-(difluoromethyl)-1-iodobenzene, phenylboronic acid, and potassium carbonate.
-
Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of the toluene solvent.
-
Reaction Setup: Add the toluene/water solvent mixture to the Schlenk flask. Degas the resulting suspension by sparging with argon for 15-20 minutes.
-
Initiation: Add the catalyst pre-mixture to the reaction flask via syringe.
-
Reaction Conditions: Heat the mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired mono-coupled product.
Causality and Trustworthiness: The choice of a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand like SPhos is deliberate. This combination forms a highly active Pd(0) species in situ that readily engages the C-I bond while having a lower propensity to react with the stronger C-Br bond at moderate temperatures. The aqueous base (K₂CO₃) is crucial for the transmetalation step of the catalytic cycle. Rigorous degassing is essential to prevent oxidation and deactivation of the Pd(0) catalyst, ensuring a self-validating and reproducible protocol.[9]
Analytical Characterization
The identity and purity of 2-bromo-4-(difluoromethyl)-1-iodobenzene and its reaction products should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. The difluoromethyl group will present a characteristic triplet in the ¹H NMR and a triplet in the ¹⁹F NMR.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and confirming the molecular weight of the compound and its derivatives.[10]
-
High-Performance Liquid Chromatography (HPLC): A standard method for determining purity and for reaction monitoring. Reverse-phase methods with acetonitrile/water mobile phases are typically effective for these types of compounds.
Safety and Handling
While a specific, comprehensive safety datasheet for 2-bromo-4-(difluoromethyl)-1-iodobenzene is not widely available, data from structurally related bromo- and iodo-substituted aromatic compounds should be used to guide handling procedures.[11][12][13][14]
Hazard Classification (Anticipated):
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
Handling and Storage:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14]
-
Avoid breathing dust, fumes, or vapors.[11]
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
-
Keep away from strong oxidizing agents.[12]
First Aid Measures:
-
If Inhaled: Move person to fresh air. Call a physician if you feel unwell.[13]
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[13]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[13]
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[13]
Conclusion
2-Bromo-4-(difluoromethyl)-1-iodobenzene is a high-value synthetic intermediate that offers a powerful platform for the creation of complex and novel molecular entities. Its true strength lies in the combination of two key features: the strategic importance of the difluoromethyl group in modulating drug-like properties and the differential reactivity of its halogen substituents, which permits selective, sequential functionalization. By understanding the principles of its reactivity and adhering to safe handling protocols, researchers in pharmaceutical and materials science can effectively leverage this compound to accelerate their discovery programs.
References
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Shen, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... Molecules. [Link]
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University of Münster. (2024, May 16). Chemists develop New method for introducing fluorinated components into molecules. EurekAlert!. [Link]
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Department of Chemistry. (n.d.). The 18 F‐Difluoromethyl Group: Challenges, Impact and Outlook. University of Zurich. [Link]
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Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET. [Link]
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PrepChem. (n.d.). Synthesis of 1-bromo-2-fluoro-4-iodobenzene. [Link]
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PubChem. (n.d.). 2-Bromo-4-fluoro-1-iodobenzene. National Center for Biotechnology Information. [Link]
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ACS Publications. (2018, August 23). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega. [Link]
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PMC. (2013, November 14). Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids. National Center for Biotechnology Information. [Link]
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ResearchGate. (2024, September). Optimization of reaction conditions using 1‐bromo‐4‐iodobenzene (1g). [Link]
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